REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[O-]CC.[Na+].[CH2:13]([O:15][CH:16]([O:19][CH2:20][CH3:21])[CH2:17]Br)[CH3:14]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:17][CH:16]([O:19][CH2:20][CH3:21])[O:15][CH2:13][CH3:14])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
ethanol was removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 80 mL of water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 2×120 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layer was washed with 2×40 mL of 15% NaCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a brown oil (32.0 g, 92.5% potency, 96.5% yield)
|
Type
|
CUSTOM
|
Details
|
The product can be further purified by column chromatography (silica gel, 5:95 EtOAc:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)SCC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |